4-Chloro-1-(cyclohexylmethyl)-2-methylbenzene
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Overview
Description
4-Chloro-1-(cyclohexylmethyl)-2-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a chlorine atom at the 4-position, a cyclohexylmethyl group at the 1-position, and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(cyclohexylmethyl)-2-methylbenzene can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation reaction. In this process, cyclohexylmethyl chloride reacts with 4-chloro-2-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Another approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of cyclohexylmethyl is coupled with 4-chloro-2-methylbenzene using a palladium catalyst and a base such as potassium carbonate (K2CO3). This method offers high selectivity and yields under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound often utilizes continuous flow reactors to ensure consistent product quality and yield. The Friedel-Crafts alkylation method is commonly employed in industrial settings due to its scalability and cost-effectiveness. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize the yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(cyclohexylmethyl)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction Reactions: The aromatic ring can be hydrogenated under high pressure and in the presence of a metal catalyst.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Substitution: Formation of 4-hydroxy-1-(cyclohexylmethyl)-2-methylbenzene.
Oxidation: Formation of 4-chloro-1-(cyclohexylmethyl)-2-methylbenzoic acid.
Reduction: Formation of 4-chloro-1-(cyclohexylmethyl)-2-methylcyclohexane.
Scientific Research Applications
4-Chloro-1-(cyclohexylmethyl)-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(cyclohexylmethyl)-2-methylbenzene depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, leading to modulation of biochemical pathways. The cyclohexylmethyl group can enhance lipophilicity, facilitating membrane permeability and interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1-(cyclohexylmethyl)benzene: Lacks the methyl group at the 2-position.
4-Chloro-1-(cyclohexylmethyl)-2-ethylbenzene: Contains an ethyl group instead of a methyl group at the 2-position.
4-Chloro-1-(cyclohexylmethyl)-2-methoxybenzene: Contains a methoxy group instead of a methyl group at the 2-position.
Uniqueness
4-Chloro-1-(cyclohexylmethyl)-2-methylbenzene is unique due to the specific combination of substituents on the benzene ring, which can influence its chemical reactivity and physical properties. The presence of the cyclohexylmethyl group provides steric hindrance and affects the compound’s interaction with other molecules, making it distinct from its analogs.
Properties
IUPAC Name |
4-chloro-1-(cyclohexylmethyl)-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl/c1-11-9-14(15)8-7-13(11)10-12-5-3-2-4-6-12/h7-9,12H,2-6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZBQVWLSBGZRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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